5-Bromo-2-ethylpyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-ethylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-7(9)6(8)4-10-5/h3-4H,2H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLWVEIUXPYPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=N1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 Ethylpyridin 4 Amine
Retrosynthetic Analysis of 5-Bromo-2-ethylpyridin-4-amine
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of imaginary "disconnections" that correspond to reliable chemical reactions.
Disconnection Strategies
The primary disconnection strategy for this compound involves the carbon-bromine (C-Br) bond. This is a logical first step as the introduction of a halogen onto an aromatic ring is a common and well-established transformation known as electrophilic aromatic substitution. The amino group (-NH2) at the C4 position is a strong activating group, directing incoming electrophiles to the ortho (C3 and C5) and para (C6) positions. This electronic property makes the disconnection of the bromine at C5 a synthetically viable reverse step.
A second potential, though less direct, disconnection involves the C-N bond of the amine. However, the direct introduction of an amino group onto a pre-brominated pyridine (B92270) ring can be challenging and may require harsher conditions or multi-step sequences, such as a nitration followed by reduction. Therefore, the C-Br disconnection is the most strategically sound approach.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection | Bond Type | Rationale | Corresponding Forward Reaction |
|---|---|---|---|
| Disconnection 1 | C-Br | The amino group strongly activates the ring for electrophilic substitution. | Electrophilic Bromination |
Identification of Key Precursors
Based on the most logical disconnection strategy (C-Br bond), the primary and most crucial precursor for the synthesis of this compound is identified as 2-ethylpyridin-4-amine . This precursor contains the core pyridine ring with the required amino and ethyl substituents already in place. The synthesis would then proceed via a direct halogenation step to introduce the bromine atom at the C5 position.
The synthesis of the key precursor, 2-ethylpyridin-4-amine, can be envisioned from simpler pyridine derivatives. One common route involves the Hofmann degradation of isonicotinamide, which yields 4-aminopyridine (B3432731). google.com Subsequent functionalization to introduce the ethyl group would be required, though building the substituted ring from acyclic precursors is also a possibility.
Direct Synthesis Approaches
Direct synthesis focuses on the forward reactions that build the target molecule from its precursors. The most efficient route to this compound is the direct bromination of 2-ethylpyridin-4-amine.
Halogenation of Pyridine Amines
The amino group is a powerful activating group in electrophilic aromatic substitution, significantly increasing the electron density of the pyridine ring, particularly at the ortho and para positions. byjus.com In the case of 2-ethylpyridin-4-amine, the positions ortho to the C4-amino group are C3 and C5. The C6 position is para to the C4-amino group but is also ortho to the ring nitrogen, which is deactivating. Therefore, electrophilic attack is strongly favored at the C3 and C5 positions. The presence of the ethyl group at C2 introduces some steric hindrance, which may influence the regioselectivity between the C3 and C5 positions, often favoring substitution at the less hindered C5 position.
Regioselective bromination aims to introduce a bromine atom at a specific position on a molecule. For 2-ethylpyridin-4-amine, the goal is selective bromination at the C5 position. This can be achieved by carefully choosing the brominating agent and reaction conditions.
N-Bromosuccinimide (NBS) is a widely used reagent for the mild bromination of activated aromatic and heterocyclic rings. It provides a low concentration of elemental bromine in situ, which helps to prevent over-bromination and control regioselectivity. The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) at or below room temperature. A similar methodology has been successfully applied to the synthesis of 5-bromo-2-amino-4-chloropyridine, where 2-amino-4-chloropyridine (B16104) was treated with NBS in DCM at 0°C to achieve a high yield of the desired 5-bromo product. google.com This precedent strongly supports the feasibility of using NBS for the selective 5-bromination of 2-ethylpyridin-4-amine.
Table 2: Examples of Regioselective Bromination of Substituted Aminopyridines
| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-4-chloropyridine | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | 0°C, 30 min | 2-Amino-5-bromo-4-chloropyridine | 87% | google.com |
| 2-Aminopyridine (B139424) | N-Bromosuccinimide (NBS) | Acetonitrile | Not specified | 2-Amino-5-bromopyridine | >80% | heteroletters.org |
Oxidative bromination methods provide an alternative to using elemental bromine or N-halosuccinimides. These systems typically involve a bromide salt (e.g., LiBr, NaBr) and an oxidant. One modern approach involves the use of Selectfluor™ (a source of electrophilic fluorine) to promote the regioselective bromination of 2-aminopyridines using lithium bromide (LiBr) as the bromine source. rsc.orgnih.gov This method proceeds under mild conditions and offers high yields and regioselectivity. The reaction mechanism is proposed to involve a pyridine radical process. rsc.org While not a classical oxidative bromination, the use of a powerful oxidizing agent like Selectfluor to generate the brominating species from a bromide salt places it within this contemporary category of halogenation reactions. This technique could potentially be applied to the synthesis of this compound, offering a modern and efficient alternative to traditional methods.
Amination of Halopyridines
An alternative synthetic route involves the introduction of the 4-amino group onto a 5-bromo-2-ethylpyridine (B1339753) scaffold. This can be achieved through several amination strategies.
Nucleophilic aromatic substitution (SNAr) is a plausible method for introducing an amino group onto a suitably activated pyridine ring. The reaction involves the displacement of a leaving group, such as a halide, by a nucleophile. For this to be effective in the synthesis of this compound, a precursor such as 5-bromo-4-chloro-2-ethylpyridine (B11881934) would be required. The reaction with an ammonia (B1221849) source, like aqueous or liquid ammonia, would introduce the amino group at the 4-position. The success of SNAr reactions on pyridine rings is dependent on the electronic properties of the ring and the position of the leaving group.
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This method is particularly useful for the amination of aryl and heteroaryl halides that may be unreactive in traditional SNAr reactions. acsgcipr.org The synthesis of this compound via this route would likely start from a dihalogenated precursor, for example, 4,5-dibromo-2-ethylpyridine or 5-bromo-4-chloro-2-ethylpyridine.
A significant challenge in this approach is the use of ammonia as a reagent. However, methodologies have been developed that utilize "ammonia equivalents" or surrogates. wikipedia.org These include benzophenone (B1666685) imine or silylamides, which after the coupling reaction, can be hydrolyzed to yield the primary amine. wikipedia.org More recently, catalyst systems have been developed that allow for the direct coupling of aqueous ammonia. synthesisspotlight.com
Typical Components of a Buchwald-Hartwig Amination:
Palladium Source: A palladium(0) or palladium(II) precatalyst.
Ligand: Often a bulky, electron-rich phosphine (B1218219) ligand such as those from the Josiphos family. wikipedia.org
Base: A non-nucleophilic base is required, with common choices being sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). organic-chemistry.org
Ammonia Source: Ammonia surrogates like LiN(SiMe3)2, Ph3SiNH2, or LiNH2, or direct coupling with aqueous ammonia. synthesisspotlight.comorganic-chemistry.org
Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are commonly used.
| Catalyst System | Ammonia Source | Base | Solvent |
| Palladium Precatalyst + Phosphine Ligand | Ammonia Equivalents (e.g., LiN(SiMe3)2) | NaOtBu, LiHMDS | Toluene, Dioxane |
| Palladium Precatalyst + Josiphos-type Ligand | Aqueous Ammonia | Hydroxide | Not specified |
Reductive amination is a method to form amines from carbonyl compounds. While not a direct amination of a halopyridine, it represents a potential pathway if a suitable ketone precursor, such as 5-bromo-2-ethylpyridin-4-one, is available. This process involves two main steps: the reaction of the ketone with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. When ammonia is used as the amine source, a primary amine is formed. The reaction is typically carried out in a one-pot fashion.
A variety of reducing agents can be employed, with the choice depending on the specific substrate and desired reaction conditions. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the ketone.
Multi-Step Synthetic Pathways
Complex molecules like this compound are often synthesized through multi-step pathways that allow for the sequential and controlled introduction of the required functional groups.
A common and effective strategy for the synthesis of aromatic and heteroaromatic amines is the reduction of a corresponding nitro compound. This approach would involve the synthesis of a 5-bromo-2-ethyl-4-nitropyridine intermediate, which is then reduced to the target amine.
The synthesis of the nitro-pyridine precursor could potentially start from a simpler pyridine derivative. The introduction of the nitro group is a key step, followed by bromination and the introduction of the ethyl group, or vice-versa. The reduction of the nitro group is typically the final step in the sequence. A variety of reducing agents are effective for the conversion of a nitro group to an amine. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel is a common method. nbinno.com Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acidic media are also frequently used for this transformation. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, the reduction of 2-bromo-5-nitropyridine (B18158) to 3-amino-6-bromopyridine (B21960) can be achieved with sodium dithionite (B78146) or zinc dust. nbinno.com
Sequential Functionalization of Pyridine Ring
The most common approach to synthesizing substituted pyridines like this compound involves the stepwise introduction of functional groups onto a pyridine backbone. This method allows for controlled manipulation and purification at each stage. A logical pathway begins with a readily available substituted pyridine, such as 2-ethylpyridine (B127773) or a 4-aminopyridine derivative, followed by subsequent reactions to install the remaining groups.
One plausible route is the direct bromination of a precursor like 2-ethylpyridin-4-amine. The amino group at the C4 position and the ethyl group at the C2 position are both ortho-, para-directing activators. Their combined electronic influence strongly directs electrophilic substitution to the C5 position. Brominating agents such as N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane or bromine in acetic acid are commonly employed for such transformations on activated pyridine rings. acs.orgnih.gov Controlling the reaction temperature, often cooling to 0°C or below, is crucial to ensure high regioselectivity and prevent over-bromination. nih.gov
An alternative sequential route involves the reduction of a nitro-group precursor. For instance, the synthesis could start with the nitration of 2-ethylpyridine to yield 2-ethyl-4-nitropyridine. This intermediate can then be reduced to 2-ethylpyridin-4-amine. This reduction is a robust and high-yielding reaction, frequently accomplished using reagents like iron powder in the presence of an acid such as ammonium (B1175870) chloride or hydrochloric acid, or through catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel. google.comcommonorganicchemistry.com Following the formation of 2-ethylpyridin-4-amine, the final bromination step at the C5 position would be carried out as described above.
Formation of the Pyridine Core with Integrated Substituents
A different synthetic paradigm involves constructing the heterocyclic ring from acyclic (non-ring) components that already contain the required ethyl, amino, and bromo functionalities, or their precursors. This approach, known as convergent synthesis, can be highly efficient as it builds complexity rapidly.
Classic named reactions, such as the Hantzsch pyridine synthesis, exemplify this strategy. researchgate.net In a hypothetical Hantzsch-type synthesis for this compound, the reaction would involve the condensation of a β-ketoester (e.g., ethyl propionylacetate to provide the ethyl group), an aldehyde, and an ammonia source, with one of the components carrying a bromine atom at the appropriate position. researchgate.net While powerful for generating a wide variety of pyridine derivatives, applying this method requires carefully chosen starting materials to ensure the correct placement of all three substituents on the final pyridine ring. Specific documented examples of this approach for the direct synthesis of this compound are not prevalent in surveyed literature, making sequential functionalization a more commonly referenced strategy for analogous compounds.
Optimization of Reaction Conditions and Yields
The efficiency and success of synthesizing this compound, regardless of the chosen route, are critically dependent on the careful optimization of reaction parameters. Key variables include the choice of solvent, operating temperature and pressure, catalyst system, and the stoichiometric ratios of reactants.
Solvent Effects on Reaction Efficiency
The choice of solvent is paramount as it influences reactant solubility, reaction rates, and sometimes the reaction pathway itself. For the key transformations involved in the synthesis, different solvents are optimal. For instance, bromination reactions using NBS are often performed in non-polar halogenated solvents like dichloromethane to ensure good solubility of the reactants and to facilitate a clean reaction. nih.gov In contrast, the reduction of a nitro-pyridine intermediate using iron powder is typically carried out in a protic solvent mixture, such as methanol/water or ethanol (B145695)/water, which is necessary for the protonolysis steps in the reduction mechanism. google.com
| Reaction Type | Common Solvents | Rationale |
| Bromination | Dichloromethane, Acetic Acid acs.orgnih.gov | Good solubility for pyridine and NBS; relatively inert. |
| Nitro Group Reduction | Methanol/Water, Ethanol google.commdpi.com | Protic solvent required for reaction mechanism with metal reductants. |
| Suzuki Coupling * | 1,4-Dioxane/Water, Toluene mdpi.commdpi.com | Miscible solvent system to dissolve both organic and inorganic reagents. |
Note: Suzuki coupling is relevant for subsequent reactions using the title compound as an intermediate.
Temperature and Pressure Optimization
Temperature control is a critical factor in managing both the rate of reaction and the selectivity towards the desired product. Many synthetic steps require specific temperature ranges for optimal performance. Electrophilic bromination of activated pyridines is often conducted at low temperatures (e.g., 0 °C) to control the reaction's exothermicity and to minimize the formation of undesired regioisomers or poly-brominated byproducts. nih.gov Conversely, reactions such as the reduction of a nitro group using iron or the refluxing conditions for certain cyclization reactions often require elevated temperatures (e.g., 80-100 °C) to proceed at a reasonable rate. google.com Most of these solution-phase reactions are conducted at atmospheric pressure, as pressure is not typically a sensitive variable.
| Reaction Type | Typical Temperature Range | Purpose |
| Bromination | 0 °C to 25 °C nih.gov | To enhance regioselectivity and control reaction rate. |
| Nitro Group Reduction | 80 °C to Reflux google.com | To ensure complete conversion and sufficient reaction rate. |
| Suzuki Coupling * | 85 °C to 110 °C mdpi.com | To overcome the activation energy for catalytic cycle steps. |
Note: Suzuki coupling is relevant for subsequent reactions using the title compound as an intermediate.
Catalyst Selection and Loading
Catalysts are essential for many transformations in pyridine chemistry, particularly for reduction and cross-coupling reactions. For the reduction of a 4-nitro group, catalytic hydrogenation is a common method. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, although Raney Nickel can also be used, especially if avoiding dehalogenation on other parts of a molecule is a concern. commonorganicchemistry.com While not a direct step in the synthesis of the title compound, if this compound is used as a building block in further syntheses (e.g., Suzuki coupling), the choice of a palladium catalyst is critical. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used, typically at a loading of 1-5 mol%, to facilitate the carbon-carbon bond formation. mdpi.commdpi.com For non-catalytic reductions, powdered iron is used in stoichiometric or excess amounts rather than catalytic quantities. google.com
| Reaction Step | Catalyst/Reagent | Typical Loading | Function |
| Nitro Group Reduction | Iron (Fe) Powder google.com | >2.5 equivalents | Stoichiometric reductant |
| Nitro Group Reduction | Palladium on Carbon (Pd/C) commonorganicchemistry.com | 5-10 wt% | Hydrogenation catalyst |
| Suzuki Coupling * | Pd(PPh₃)₄ mdpi.com | 1-5 mol% | Cross-coupling catalyst |
Note: Suzuki coupling is relevant for subsequent reactions using the title compound as an intermediate.
Stoichiometric Control
Precise control over the molar ratios of reactants is fundamental to maximizing product yield and minimizing the formation of impurities. Using a slight excess of a key reagent can drive a reaction to completion, but a large excess can lead to side reactions and complicate purification. In bromination reactions, for example, using a slight excess (e.g., 1.1 to 1.3 equivalents) of the brominating agent like NBS is common to ensure full conversion of the starting material. acs.org However, a larger excess could risk forming di-brominated products. Similarly, in the reduction of a nitro group with iron powder, a significant excess of both iron (e.g., 2.5 equivalents) and the proton source (e.g., ammonium chloride, 2.5 equivalents) is often used to ensure the reaction proceeds to completion. google.com
| Reaction Type | Reagent | Stoichiometric Ratio | Rationale |
| Bromination | N-Bromosuccinimide (NBS) | 1.1 - 1.3 equivalents acs.org | Ensures complete consumption of starting material without significant side products. |
| Nitro Reduction | Iron Powder | ~2.5 equivalents google.com | Drives the multi-electron reduction process to completion. |
| Nitro Reduction | Ammonium Chloride | ~2.5 equivalents google.com | Provides the necessary protons for the reduction mechanism. |
Industrial Scalability Considerations
The successful transition of a synthetic route from laboratory to industrial scale necessitates careful consideration of several factors to ensure safety, efficiency, and economic viability. For the production of this compound, a hypothetical scalable synthesis would likely start from a readily available precursor such as 2-ethyl-4-aminopyridine. The key transformation would be a regioselective bromination at the 5-position.
Key industrial scalability considerations would include:
Raw Material Sourcing and Cost: The availability and cost of the starting materials, such as 2-ethyl-4-aminopyridine and the brominating agent, are critical for large-scale production.
Reaction Conditions: High temperatures and pressures can increase operational costs and safety risks. Therefore, developing a process that operates under mild conditions is preferable. The use of highly corrosive or hazardous reagents, such as elemental bromine, would require specialized equipment and stringent safety protocols.
Process Control and Automation: Implementing robust process analytical technology (PAT) to monitor reaction progress, temperature, and pressure in real-time is crucial for maintaining consistency and safety on an industrial scale.
Product Isolation and Purification: The method of product isolation, such as crystallization or distillation, must be efficient and scalable. The choice of solvent for these steps is critical and should facilitate high recovery of the pure product. acs.org
Throughput and Batch vs. Continuous Processing: Evaluating the feasibility of continuous flow chemistry over traditional batch processing could offer advantages in terms of safety, consistency, and throughput.
Table 1: Key Parameters for Industrial Scale Synthesis
| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |
| Reactants | High-purity reagents | Cost-effective, readily available raw materials |
| Solvents | Wide range of solvents | Limited selection based on safety, cost, and recyclability |
| Temperature | Wide operating range | Optimized for energy efficiency and safety |
| Pressure | Often atmospheric | May require specialized high-pressure reactors |
| Work-up | Manual extraction/purification | Automated and efficient isolation processes |
| Safety | Fume hood and personal protective equipment | Comprehensive process safety management systems |
Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.
A plausible synthetic route to this compound is the direct bromination of 2-ethylpyridin-4-amine using a brominating agent like N-bromosuccinimide (NBS).
Hypothetical Reaction:
C7H10N2 (2-ethylpyridin-4-amine) + C4H4BrNO2 (N-bromosuccinimide) → C7H9BrN2 (this compound) + C4H5NO2 (succinimide)
Atom Economy Calculation:
Molecular Weight of this compound (C7H9BrN2) = 203.07 g/mol
Molecular Weight of 2-ethylpyridin-4-amine (C7H10N2) = 122.17 g/mol
Molecular Weight of N-bromosuccinimide (C4H4BrNO2) = 177.98 g/mol
Molecular Weight of succinimide (B58015) (C4H5NO2) = 99.07 g/mol
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Percent Atom Economy = (203.07 / (122.17 + 177.98)) x 100 ≈ 67.66%
This calculation indicates that a significant portion of the reactant atoms are incorporated into the by-product, succinimide. To improve the atom economy, alternative synthetic routes could be explored, such as catalytic methods that utilize elemental bromine more efficiently.
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. ubc.ca For the synthesis of this compound, a sustainable solvent should be selected based on its safety profile, environmental impact, and recyclability.
For the bromination step, solvents like acetonitrile have been used for similar reactions. chemicalbook.com However, from a green chemistry perspective, exploring more benign alternatives is crucial. Solvent selection guides, such as the one developed by Sanofi, categorize solvents into classes from "recommended" to "banned" based on safety, health, and environmental criteria. ubc.ca
Table 2: Sustainability Profile of Potential Solvents
| Solvent | Green Chemistry Classification | Rationale | Potential for Use in Synthesis |
| Water | Recommended | Non-toxic, non-flammable, readily available. | Limited solubility of organic substrates may necessitate co-solvents or phase-transfer catalysts. |
| Ethanol | Recommended | Renewable resource, low toxicity. | Good solubility for many organic compounds; a viable green alternative. acs.org |
| Ethyl Acetate (B1210297) | Recommended | Relatively low toxicity, biodegradable. | Often used in extractions and chromatography; could be a suitable reaction solvent. chemicalbook.com |
| Acetonitrile | Problematic | Toxic, volatile, derived from non-renewable resources. | While effective, alternatives should be sought for a greener process. ubc.ca |
| Dichloromethane | Hazardous | Carcinogenic, environmentally persistent. | Should be avoided in favor of more sustainable options. |
For the purification of the final product, crystallization is a common method. The choice of solvent for crystallization is crucial for obtaining high purity and yield. acs.org Solvents like ethanol or ethyl acetate could be suitable green options for the crystallization of this compound. chemicalbook.com
Minimizing waste is a cornerstone of green chemistry. In the synthesis of this compound, several strategies can be employed to reduce waste generation.
Catalytic Routes: The use of catalytic amounts of a brominating agent or a catalyst that facilitates the use of elemental bromine more efficiently would significantly reduce by-product formation. Catalytic processes are inherently more atom-economical.
Reaction Optimization: Optimizing reaction conditions such as temperature, reaction time, and stoichiometry can maximize the yield of the desired product and minimize the formation of impurities and side products.
Solvent Recycling: Implementing a robust solvent recovery and recycling program can drastically reduce solvent waste. This involves selecting solvents with appropriate boiling points and stability to allow for efficient distillation and reuse.
By-product Valorization: Investigating potential applications for the major by-product, in this case, succinimide, could turn a waste stream into a valuable co-product.
Process Intensification: Adopting continuous flow manufacturing can lead to better process control, higher yields, and reduced waste generation compared to traditional batch processes. mdpi.com This approach can also enhance safety when dealing with hazardous reagents.
By integrating these industrial scalability and green chemistry considerations into the synthetic design, the production of this compound can be made more efficient, economical, and environmentally responsible.
Chemical Reactivity and Derivatization of 5 Bromo 2 Ethylpyridin 4 Amine
Reactivity of the Bromine Moiety
The bromine atom at the 5-position of the pyridine (B92270) ring is the primary site for many derivatization strategies. Its reactivity is characteristic of an aryl bromide, making it an excellent substrate for various transformations that enable the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution (SNAr), where the bromide is displaced by a nucleophile without a metal catalyst, is generally challenging for bromo-aminopyridines. Such reactions typically require the pyridine ring to be "activated" by strongly electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate (a Meisenheimer complex). For instance, related compounds like 3-bromo-4-nitropyridine can react with amines to yield substitution products researchgate.net. However, in 5-Bromo-2-ethylpyridin-4-amine, the amino and ethyl groups are electron-donating, which deactivates the ring toward nucleophilic attack. Consequently, forcing conditions would be required for direct substitution, and metal-catalyzed pathways are overwhelmingly favored for achieving this type of transformation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the derivatization of the C5-position of this compound. The bromine atom readily participates in the oxidative addition step of the catalytic cycle, enabling a broad scope of coupling partners.
The Suzuki-Miyaura coupling is a highly efficient method for forming a new carbon-carbon bond by reacting the aryl bromide with an organoboronic acid or its ester equivalent. This reaction is catalyzed by a palladium(0) complex in the presence of a base. Studies on the closely related analogue, 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrate that this class of compounds couples effectively with a variety of arylboronic acids. The reaction typically proceeds in good to moderate yields using a catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and a base such as potassium phosphate in a solvent mixture like 1,4-dioxane and water.
The reaction is tolerant of diverse functional groups on the arylboronic acid partner, including both electron-donating and electron-withdrawing substituents.
| Arylboronic Acid Partner | Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 85-95 °C | 75 |
| 4-Methylphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 85-95 °C | 80 |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 85-95 °C | 78 |
| 4-Chlorophenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 85-95 °C | 72 |
| 3-Fluorophenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 85-95 °C | 68 |
Table 1. Representative examples of Suzuki-Miyaura coupling reactions with a 5-bromo-aminopyridine scaffold.
The Negishi coupling involves the reaction of an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming C(sp²)–C(sp²), C(sp²)–C(sp³), and other carbon-carbon bonds. wikipedia.org Bromo-pyridines are effective substrates in Negishi couplings. organic-chemistry.orgorgsyn.org The reaction typically employs a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or a catalyst system generated in situ from a palladium(II) precursor. The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent via transmetalation with a zinc halide, or by direct insertion of activated zinc into an organic halide. The Negishi coupling is known for its high functional group tolerance. orgsyn.org
| Component | Typical Reagents/Conditions |
|---|---|
| Aryl Halide | This compound |
| Organometallic Reagent | R-ZnX (e.g., Phenylzinc chloride, Alkylzinc bromide) |
| Catalyst | Pd(PPh3)4, PdCl2(dppf), Pd2(dba)3/ligand |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
| Temperature | Room Temperature to 65 °C |
Table 2. Typical components and conditions for the Negishi coupling of a bromo-pyridine.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne. It is co-catalyzed by palladium and copper complexes and requires a base, typically an amine like triethylamine, which can also serve as the solvent. scirp.org Research on the Sonogashira coupling of 2-amino-3-bromopyridines has established optimized conditions that are directly applicable to this compound. semanticscholar.org Using a catalytic system of Palladium(II) trifluoroacetate [Pd(TFA)₂], triphenylphosphine (PPh₃), and copper(I) iodide (CuI) in a solvent such as DMF or triethylamine, a wide range of terminal alkynes can be coupled to the pyridine ring in moderate to excellent yields. scirp.orgsemanticscholar.org
| Terminal Alkyne Partner | Catalyst System | Base/Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | Pd(TFA)₂/PPh₃/CuI | Et₃N/DMF | 100 °C | 98 |
| 4-Methylphenylacetylene | Pd(TFA)₂/PPh₃/CuI | Et₃N/DMF | 100 °C | 87 |
| 4-Methoxyphenylacetylene | Pd(TFA)₂/PPh₃/CuI | Et₃N/DMF | 100 °C | 89 |
| Thiophen-2-ylacetylene | Pd(TFA)₂/PPh₃/CuI | Et₃N/DMF | 100 °C | 89 |
| 1-Heptyne | Pd(TFA)₂/PPh₃/CuI | Et₃N/DMF | 100 °C | 75 |
Table 3. Representative examples of Sonogashira coupling reactions with a bromo-aminopyridine scaffold. semanticscholar.org
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction involves oxidative addition of the aryl bromide to a Pd(0) center, followed by alkene insertion and β-hydride elimination. wikipedia.org While aryl iodides are highly reactive, aryl bromides are also common substrates, though they can sometimes be prone to side reactions like dehalogenation. beilstein-journals.org Typical conditions involve a palladium source like palladium(II) acetate (B1210297) [Pd(OAc)₂], a phosphine (B1218219) ligand, and an inorganic or organic base like potassium carbonate or triethylamine. organic-chemistry.org This methodology would allow for the introduction of vinyl and substituted vinyl groups at the 5-position of the pyridine ring.
Reduction of the Bromine Atom
The bromine atom can be removed and replaced with a hydrogen atom through a process known as hydrodehalogenation. This reduction is most commonly achieved by catalytic hydrogenation. The reaction typically involves treating the bromo-aminopyridine with hydrogen gas (H₂) or a hydrogen transfer reagent, such as hydrazine hydrate or formates, in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This transformation is generally efficient and chemoselective, leaving other functional groups on the molecule, including the pyridine ring and the amino group, intact. The successful execution of this reaction converts this compound into 2-ethylpyridin-4-amine. This method is particularly useful when the bromine atom is used as a directing group during synthesis and needs to be removed in a final step.
Reactivity of the Amino Group
The exocyclic amino group at the 4-position of the pyridine ring is a primary site for a variety of chemical transformations, including acylation, alkylation, imine formation, and diazotization.
Acylation and Alkylation Reactions
The primary amino group of this compound readily undergoes acylation with various acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. For instance, the reaction with acetic anhydride typically proceeds smoothly, often in the presence of a base or in a suitable solvent, to yield N-(5-bromo-2-ethylpyridin-4-yl)acetamide. This reaction is analogous to the acylation of similar aminopyridine derivatives. For example, 5-bromo-2-methylpyridin-3-amine has been successfully acetylated using acetic anhydride in acetonitrile (B52724) with a catalytic amount of sulfuric acid.
Alkylation of the amino group can be achieved using alkyl halides. However, the reaction can be prone to over-alkylation, leading to the formation of secondary and tertiary amines, and in some cases, quaternary ammonium (B1175870) salts. The control of reaction conditions, such as the stoichiometry of the reactants and the choice of base and solvent, is crucial to achieve selective mono-alkylation.
| Reaction Type | Reagent Example | Product Class |
| Acylation | Acetic Anhydride | N-acylated aminopyridine |
| Alkylation | Methyl Iodide | N-alkylated aminopyridine |
Formation of Imines and Schiff Bases
The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The formation of these C=N double bonds is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture.
A variety of aromatic and aliphatic aldehydes and ketones can be employed in this reaction, leading to a diverse range of Schiff base derivatives. These products are valuable intermediates in organic synthesis and can also exhibit interesting biological activities and coordination properties.
| Carbonyl Compound | Product Type |
| Benzaldehyde | N-benzylidene-5-bromo-2-ethylpyridin-4-amine |
| Acetone | N-(propan-2-ylidene)-5-bromo-2-ethylpyridin-4-amine |
Diazotization Reactions
The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). nih.gov The resulting diazonium salt, 5-bromo-2-ethylpyridin-4-diazonium chloride, is a versatile intermediate.
Diazonium salts of aminopyridines are known to be reactive species. For instance, the diazotization of 4-aminopyridine (B3432731) in dilute mineral acid leads to the formation of a diazonium ion which can be characterized and subsequently hydrolyzes to the corresponding hydroxy-compound. The diazonium group of 5-bromo-2-ethylpyridin-4-diazonium chloride can be replaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of different functional groups onto the pyridine ring. sigmaaldrich.comoaji.net
Potential Sandmeyer Reactions of 5-Bromo-2-ethylpyridin-4-diazonium salt:
| Reagent | Product |
| Copper(I) Chloride (CuCl) | 4-Chloro-5-bromo-2-ethylpyridine |
| Copper(I) Bromide (CuBr) | 4,5-Dibromo-2-ethylpyridine |
| Copper(I) Cyanide (CuCN) | 5-Bromo-2-ethylpyridine-4-carbonitrile |
| Water (H₂O), heat | 5-Bromo-2-ethylpyridin-4-ol |
Reactivity of the Pyridine Nitrogen
The nitrogen atom within the pyridine ring possesses a lone pair of electrons, rendering it basic and capable of participating in N-oxidation and coordination to metal centers.
N-Oxidation Reactions
The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst or in a strong acid medium like glacial acetic acid. For example, 5-bromo-2-methylpyridine has been successfully converted to its N-oxide using aqueous hydrogen peroxide in glacial acetic acid. The resulting N-oxide, this compound 1-oxide, exhibits altered electronic properties and reactivity compared to the parent molecule. The N-oxide functionality can direct further substitution reactions on the pyridine ring and can also be a useful protecting group.
| Oxidizing Agent | Product |
| m-Chloroperoxybenzoic acid (m-CPBA) | This compound 1-oxide |
| Hydrogen Peroxide / Acetic Acid | This compound 1-oxide |
Coordination Chemistry as a Ligand
The pyridine nitrogen atom in this compound possesses a lone pair of electrons that can be donated to a metal center, allowing the molecule to act as a ligand in coordination complexes. The presence of the amino group and the bromo substituent can influence the electronic properties of the pyridine ring and, consequently, the coordination strength and the stability of the resulting metal complexes.
Substituted aminopyridines are known to form stable complexes with a variety of transition metals. ekb.egsemanticscholar.org The coordination can occur solely through the pyridine nitrogen, or in some cases, the amino group might also participate in chelation, although this is less common for 4-aminopyridines. The nature of the metal ion and the reaction conditions will determine the stoichiometry and geometry of the resulting coordination complex.
Examples of Potential Metal Complexes:
| Metal Ion | Potential Complex Geometry |
| Copper(II) | Tetrahedral or Square Planar |
| Nickel(II) | Octahedral or Square Planar |
| Zinc(II) | Tetrahedral |
| Palladium(II) | Square Planar |
Functionalization of the Ethyl Group
The ethyl group at the 2-position of the pyridine ring presents a site for various chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
The benzylic-like position of the ethyl group (alpha to the pyridine ring) makes it susceptible to oxidation under appropriate conditions. The specific outcome of such reactions would likely depend on the strength and nature of the oxidizing agent employed.
Potential Oxidation Reactions of the Ethyl Group
| Oxidizing Agent | Expected Product(s) | Reaction Conditions (Hypothetical) |
| Potassium permanganate (KMnO₄) | 5-Bromo-4-aminopyridine-2-carboxylic acid | Strong heating in a basic or acidic aqueous solution |
| Selenium dioxide (SeO₂) | 1-(5-Bromo-4-aminopyridin-2-yl)ethan-1-one | Reflux in a solvent like dioxane or ethanol (B145695) |
| N-Bromosuccinimide (NBS) / Light (hν) | 5-Bromo-2-(1-bromoethyl)pyridin-4-amine | Radical initiation conditions, typically in a non-polar solvent |
| Mild oxidizing agents (e.g., MnO₂) | 1-(5-Bromo-4-aminopyridin-2-yl)ethan-1-ol (potential) | Selective oxidation of the benzylic C-H bonds |
It is anticipated that strong oxidizing agents like potassium permanganate would lead to the complete oxidation of the ethyl group to a carboxylic acid. Milder and more selective reagents, such as selenium dioxide, could potentially yield the corresponding ketone. Radical bromination using N-bromosuccinimide would be expected to introduce a bromine atom at the benzylic position, creating a valuable intermediate for further nucleophilic substitution reactions.
The ethyl group could also serve as a starting point for building more complex side chains. This could be achieved through initial functionalization, such as the bromination mentioned above, followed by subsequent reactions. For instance, the resulting 5-Bromo-2-(1-bromoethyl)pyridin-4-amine could undergo reactions with carbon nucleophiles (e.g., cyanides, Grignard reagents) to extend the carbon chain.
Another potential route for modification could involve deprotonation of the benzylic protons using a strong base, such as an organolithium reagent, to form a carbanion. This nucleophilic species could then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new substituents on the ethyl group. The feasibility of this approach would depend on the relative acidity of the benzylic protons versus the amine protons and the potential for competing reactions with the pyridine ring or the bromo substituent.
Chemo- and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound—the amino group, the bromine atom, the pyridine ring nitrogen, and the ethyl group—raises important questions of chemo- and regioselectivity in its reactions.
Amino Group vs. Pyridine Nitrogen: In reactions with electrophiles, the primary amino group is generally more nucleophilic than the pyridine ring nitrogen. Therefore, reactions such as acylation or alkylation would be expected to occur preferentially at the amino group. The pyridine nitrogen could potentially react under more forcing conditions or with specific catalysts.
Aromatic Substitution: The pyridine ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The directing effects of the existing substituents would play a crucial role in determining the position of any incoming electrophile. The amino group is a strong activating group and an ortho-, para-director, while the ethyl group is a weak activating group and also an ortho-, para-director. The bromine atom is a deactivating group but an ortho-, para-director. The interplay of these electronic effects would dictate the regiochemical outcome of such reactions. Conversely, nucleophilic aromatic substitution could potentially occur at the positions activated by the electron-withdrawing nature of the pyridine nitrogen, possibly leading to the displacement of the bromide.
Competition between Functional Groups: In many reactions, there will be competition between the different functional groups. For example, in a reaction with a strong base, deprotonation could occur at the amino group or the benzylic position of the ethyl group. The choice of base, solvent, and temperature would be critical in controlling the selectivity of such a process.
Reaction Mechanism Investigations
As there are no specific experimental studies on the reactions of this compound, any discussion of its reaction mechanisms remains speculative. Investigations into the mechanisms of its reactions would likely involve a combination of experimental and computational approaches.
Experimental techniques could include:
Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) to determine the rate law and activation parameters.
Isotope Labeling Studies: Using isotopically labeled reactants to trace the movement of atoms during the reaction and elucidate bond-forming and bond-breaking steps.
Intermediate Trapping: Designing experiments to trap and characterize any transient intermediates formed during the reaction.
Spectroscopic Analysis: Using techniques such as NMR, IR, and mass spectrometry to identify reaction products and byproducts, providing insights into the reaction pathway.
Computational chemistry, using methods such as density functional theory (DFT), could be employed to model the reaction pathways, calculate the energies of transition states and intermediates, and predict the chemo- and regioselectivity of different reactions. These theoretical studies would provide a valuable framework for understanding the reactivity of this molecule and for designing new synthetic transformations.
Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Ethylpyridin 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Bromo-2-ethylpyridin-4-amine, ¹H and ¹³C NMR would provide definitive information on its proton and carbon framework, respectively.
¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment, including the effects of the electronegative bromine atom, the amino group, and the aromatic pyridine (B92270) ring.
Aromatic Protons: The pyridine ring contains two protons. The proton at the C-3 position (H-3) and the proton at the C-6 position (H-6) would appear as singlets due to the absence of adjacent protons for spin-spin coupling. The H-6 proton is anticipated to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent nitrogen atom. The H-3 proton's chemical shift would be influenced by the adjacent amino group and the ethyl group at C-2.
Amino (-NH₂) Protons: The protons of the C-4 amino group would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Ethyl (-CH₂CH₃) Protons: The ethyl group at the C-2 position will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are coupled to the three methyl protons, resulting in a quartet. The methyl protons are coupled to the two methylene protons, resulting in a triplet. The methylene quartet would be found further downfield than the methyl triplet due to its proximity to the electron-withdrawing pyridine ring.
Expected ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | ~8.0-8.2 | Singlet (s) | N/A |
| H-3 | ~6.5-6.7 | Singlet (s) | N/A |
| NH₂ | Variable (Broad) | Singlet (s, br) | N/A |
| -CH₂- (ethyl) | ~2.7-2.9 | Quartet (q) | ~7.5 |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound would show a signal for each of the seven unique carbon atoms. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons attached to heteroatoms (C-2, C-4, C-5) will have their chemical shifts significantly influenced.
C-2 and C-4: These carbons, bonded to the ethyl group and the amino group respectively, and influenced by the ring nitrogen, will be significantly downfield.
C-5: The carbon bearing the bromine atom (C-5) will show a chemical shift in the range typical for carbons attached to halogens (~90-100 ppm).
C-3 and C-6: These carbons will resonate in the aromatic region, with their specific shifts determined by the substituent effects.
Ethyl Group Carbons: Two signals will correspond to the ethyl group carbons. The methylene carbon (-CH₂) will be further downfield than the methyl carbon (-CH₃) due to its direct attachment to the pyridine ring.
Expected ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~158-162 |
| C-6 | ~148-152 |
| C-4 | ~145-149 |
| C-3 | ~108-112 |
| C-5 | ~95-100 |
| -CH₂- (ethyl) | ~25-30 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation peak would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. The aromatic and amino protons would not show cross-peaks as they are expected to be singlets.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal. For example, it would show correlations between the H-3 signal and the C-3 signal, the H-6 signal and the C-6 signal, and the ethyl proton signals with their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connectivity involving quaternary (non-protonated) carbons. Key expected correlations would include:
The H-6 proton correlating to C-2, C-4, and C-5.
The H-3 proton correlating to C-2, C-4, and C-5.
The ethyl methylene (-CH₂) protons correlating to C-2, C-3, and the ethyl methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₇H₉BrN₂), the presence of bromine is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (the M+ and M+2 peaks).
Expected HRMS Data for this compound
| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
|---|
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like aminopyridines, typically generating protonated molecules ([M+H]⁺) with minimal fragmentation. chemicalbook.com In ESI-MS, the primary ion observed for this compound would be the [M+H]⁺ ion, exhibiting the characteristic doublet for a monobrominated compound. By increasing the energy in the mass spectrometer (tandem MS or MS/MS), controlled fragmentation can be induced to provide structural information. Expected fragmentation pathways for the [M+H]⁺ ion could include the loss of the ethyl group or other characteristic fragmentations of the pyridine ring.
Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern of this compound can be predicted based on the established fragmentation rules for its constituent functional groups: a brominated pyridine ring and an ethylamino group.
Upon electron ionization, the molecule will form a molecular ion [M]•+. Due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic pair of peaks of almost equal intensity, [M]•+ and [M+2]•+. docbrown.info
The fragmentation of this compound is expected to proceed through several key pathways:
Alpha-Cleavage: This is a dominant fragmentation pathway for amines. libretexts.orgyoutube.com It involves the cleavage of the C-C bond adjacent to the nitrogen atom in the ethyl group. This would result in the loss of a methyl radical (•CH₃), leading to the formation of a resonance-stabilized cation.
Loss of the Ethyl Group: Cleavage of the bond between the pyridine ring and the ethyl group can occur, leading to the loss of an ethyl radical (•C₂H₅).
Loss of Bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br). youtube.com The resulting fragment will not show the characteristic M+2 isotopic peak.
Pyridine Ring Fragmentation: The aromatic pyridine ring is relatively stable and will likely remain intact, contributing to a prominent molecular ion peak. libretexts.org However, subsequent fragmentation of the ring can occur after initial losses, leading to smaller charged fragments.
A summary of the predicted key fragments is presented in the table below.
| Predicted Fragment Ion | Formation Pathway | Key Characteristics |
| [M]•+ and [M+2]•+ | Ionization of the parent molecule | Doublet of peaks with ~1:1 intensity ratio, indicating the presence of one bromine atom. |
| [M - 15]+ | Alpha-cleavage of the ethyl group (loss of •CH₃) | A common fragmentation for ethyl-substituted amines. |
| [M - 29]+ | Loss of the entire ethyl group (loss of •C₂H₅) | Indicates cleavage of the bond connecting the substituent to the ring. |
| [M - 79/81]+ | Loss of a bromine radical (•Br) | Results in a fragment ion without the bromine isotopic pattern. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Identification of Functional Groups
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, ethyl, and substituted pyridine components.
N-H Vibrations: The primary amine group (-NH₂) will exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹. researchgate.net
C-H Vibrations: The ethyl group and the aromatic pyridine ring will produce C-H stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.
C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will result in a series of sharp absorption bands in the 1400-1600 cm⁻¹ region.
C-Br Vibration: The carbon-bromine bond will have a characteristic stretching vibration at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
Vibrational Mode Assignments
Based on data from similar molecules like 2-aminopyridine (B139424) and 4-aminopyridine (B3432731), a more detailed assignment of the vibrational modes can be proposed. researchgate.netnist.govsemanticscholar.org
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3450 - 3350 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |
| 3350 - 3250 | Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring |
| 2980 - 2850 | Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) |
| 1650 - 1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring |
| 1470 - 1440 | C-H Bend (Asymmetric) | Ethyl Group (-CH₂CH₃) |
| 1390 - 1370 | C-H Bend (Symmetric) | Ethyl Group (-CH₃) |
| 650 - 500 | C-Br Stretch | Bromo-substituent |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
Electronic Absorption Spectra
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted pyridine ring. Aminopyridines typically exhibit multiple absorption bands in the UV region. tandfonline.comresearchgate.net These bands arise from π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.
π → π Transitions:* These are typically high-intensity absorptions and involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For substituted pyridines, these bands are often observed in the 200-300 nm range. researchgate.net
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. They are generally of lower intensity compared to π → π* transitions and can sometimes be obscured by them.
The presence of substituents on the pyridine ring will cause shifts in the absorption maxima (λmax) and changes in intensity.
Chromophore Analysis
The principal chromophore in this compound is the pyridine ring itself. The substituents—amino (-NH₂), ethyl (-C₂H₅), and bromo (-Br)—act as auxochromes or modify the chromophore's properties.
Amino Group (-NH₂): As a strong electron-donating group, the amino group will cause a significant bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. tandfonline.com
Bromo Group (-Br): Halogen substituents typically induce a bathochromic shift. The effect is due to the lone pairs of electrons on the bromine atom, which can participate in resonance, and its inductive effect.
Ethyl Group (-C₂H₅): This alkyl group has a small electron-donating effect and is expected to cause a minor bathochromic shift.
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about molecular geometry, bond lengths, bond angles, and the conformation of the molecule in the solid state.
Determination of Molecular Structure and Conformation
No published data is available for the single-crystal X-ray diffraction of this compound. Therefore, specific details regarding its molecular structure, bond lengths, bond angles, and the conformation of the ethyl group relative to the pyridine ring have not been experimentally determined.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Without a determined crystal structure, a definitive analysis of the intermolecular interactions involving this compound is not possible. Such an analysis would typically identify and quantify hydrogen bonds formed by the amine group and potential π-stacking interactions between the aromatic pyridine rings.
Crystal Packing and Supramolecular Assembly
Information regarding the crystal packing and the formation of any supramolecular assemblies is derived directly from X-ray crystallography data. As this is not available, a description of how molecules of this compound arrange themselves in a crystal lattice cannot be provided.
Elemental Analysis (CHNS)
Elemental analysis is an experimental procedure used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This data is crucial for verifying the empirical formula of a newly synthesized substance.
No specific elemental analysis data (CHNS) has been published for this compound. The theoretical percentages, based on its molecular formula (C₇H₉BrN₂), can be calculated, but experimental verification is not present in the available literature.
Applications in Advanced Chemical Synthesis
5-Bromo-2-ethylpyridin-4-amine as a Versatile Building Block
The specific arrangement of functional groups on the this compound scaffold allows for its use as a foundational component in the construction of more elaborate molecular architectures. The bromine atom, in particular, serves as a key reactive site for forming new carbon-carbon and carbon-heteroatom bonds.
Synthesis of Complex Heterocyclic Compounds
This compound is an important building block for synthesizing complex heterocyclic compounds, which are integral to many biologically active molecules. msesupplies.com The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This allows for the straightforward formation of a carbon-carbon bond, enabling the coupling of the pyridine (B92270) ring with various aryl and heteroaryl groups.
This reactivity is crucial for creating biaryl compounds, a common motif in pharmaceuticals. mdpi.com The amino group at the 4-position can also be modified or can influence the electronic properties of the molecule, further adding to the compound's synthetic versatility.
| Reaction Type | Coupling Partner | Resulting Structure | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acids | Aryl-substituted pyridines | Access to biaryl structures common in medicinal chemistry. mdpi.com |
| Buchwald-Hartwig Amination | Amines | N-Aryl pyridine derivatives | Formation of C-N bonds for diverse functionalities. rsc.org |
| Sonogashira Coupling | Terminal alkynes | Alkynyl-pyridines | Introduction of linear, rigid scaffolds. |
Precursor for Advanced Organic Materials with Tunable Electronic Properties
Substituted pyridines are foundational to the development of advanced organic materials with specific electronic properties. The electronic nature of the pyridine ring can be finely tuned by the addition of electron-donating or electron-withdrawing groups. nih.gov this compound serves as an excellent precursor in this context. The ethyl and amino groups are inherent electron-donating substituents, which modify the electron density of the pyridine ring.
The bromine atom acts as a synthetic handle, allowing for the introduction of a wide array of other functional groups through cross-coupling reactions. nbinno.com By strategically choosing the substituent to replace the bromine, chemists can systematically alter the electronic properties of the resulting molecule, such as the HOMO-LUMO gap, which is critical for applications in organic electronics like catalysts and components for electronic applications. nih.govnbinno.com
| Substituent Introduced at C5 | Electronic Effect | Potential Impact on Electronic Properties |
|---|---|---|
| Electron-Withdrawing Group (e.g., -CN, -NO2) | Lowers HOMO/LUMO energy levels | Increases electron affinity, useful for n-type materials. |
| Electron-Donating Group (e.g., -OCH3, -N(CH3)2) | Raises HOMO/LUMO energy levels | Decreases ionization potential, useful for p-type materials. |
| Extended π-System (e.g., phenyl, thiophene) | Reduces the HOMO-LUMO gap | Shifts absorption/emission spectra, useful for dyes and sensors. |
Intermediate for the Synthesis of Agrochemicals
The pyridine ring is a significant scaffold in modern agrochemicals, including fungicides, herbicides, and insecticides. nih.govresearchgate.netresearchgate.net Halogenated pyridine derivatives are frequently used as key intermediates in the synthesis of these active ingredients. indiamart.comchemimpex.com The unique physicochemical properties and biological activity of many pyridine-based pesticides are well-documented. nih.govacs.org
| Agrochemical Class | Role of Pyridine Moiety | Example of Commercial Pyridine-Based Agrochemical |
|---|---|---|
| Herbicides | Key for binding to target enzymes (e.g., ACCase). nih.gov | Fluazifop-butyl nih.gov |
| Fungicides | Forms the core structure of many systemic fungicides. | Boscalid |
| Insecticides | Interacts with insect nervous system receptors. | Chlorpyrifos |
Role in Combinatorial Chemistry Libraries
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.gov These libraries are then screened for biological activity to identify new drug leads. This compound is an ideal scaffold for creating such libraries.
The reactive bromine atom at the C5 position allows for a single, reliable chemical transformation (like a Suzuki coupling) to be performed with a large panel of diverse building blocks (e.g., various boronic acids). semanticscholar.org This approach enables the efficient generation of a library of compounds where the core "2-ethylpyridin-4-amine" structure remains constant, while the substituent at the C5 position varies widely. This systematic variation is crucial for exploring the structure-activity relationships (SAR) of a new class of compounds. semanticscholar.orgnih.gov
Rational Design of Derivatives Based on Structure-Reactivity Relationships
The chemical behavior of this compound is dictated by the interplay of its functional groups. Understanding these structure-reactivity relationships allows chemists to rationally design new molecules and synthetic pathways.
Influence of Bromine on Electrophilicity and Reactivity
The bromine atom significantly influences the chemical reactivity of the pyridine ring. Due to the electronegativity of the nitrogen atom, the pyridine ring is inherently electron-deficient and less reactive towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqlibretexts.org The bromine atom, being an electronegative halogen, further withdraws electron density from the ring via an inductive effect, which increases the ring's electrophilicity and deactivates it further towards electrophilic attack. uoanbar.edu.iq
However, the primary synthetic utility of the bromine atom lies in its ability to function as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net The carbon-bromine bond is susceptible to oxidative addition by a palladium(0) catalyst, initiating catalytic cycles like Suzuki, Heck, and Sonogashira couplings. This high and predictable reactivity at the C-Br bond allows for the regioselective formation of new bonds, making brominated pyridines highly valuable synthetic intermediates. mdpi.comresearchgate.net
| Reaction Type | Role of Bromine Atom | Reactivity Outcome |
|---|---|---|
| Electrophilic Aromatic Substitution | Electron-withdrawing, deactivating group. libretexts.org | Low reactivity; harsh conditions required. libretexts.org |
| Nucleophilic Aromatic Substitution | Activates the ring for nucleophilic attack, but is also a leaving group. | Substitution is possible, often at positions ortho/para to the nitrogen. uoanbar.edu.iq |
| Palladium-Catalyzed Cross-Coupling | Excellent leaving group for oxidative addition. mdpi.com | High reactivity and selectivity for C-C and C-N bond formation. mdpi.comrsc.org |
Role of the Amine Group in Nucleophilicity
The amine group (-NH2) at the 4-position of the pyridine ring plays a critical role in defining the chemical reactivity of this compound. This substituent significantly enhances the nucleophilic character of the molecule, particularly that of the pyridine ring nitrogen.
Generally, the nucleophilicity of amines follows the trend of secondary > primary > ammonia (B1221849), which correlates with their basicity. masterorganicchemistry.com The amine group in this compound acts as a powerful electron-donating group through resonance. This effect increases the electron density on the pyridine ring, and crucially, on the ring's nitrogen atom. The increased electron density makes the nitrogen's lone pair of electrons more available to attack electrophilic centers. ias.ac.inlibretexts.org Compared to unsubstituted pyridine, which is a relatively weak base, 4-aminopyridine (B3432731) derivatives are considerably more basic and nucleophilic. libretexts.org This heightened nucleophilicity is a key factor in its application as an organocatalyst and as a ligand in coordination chemistry. ias.ac.in
| Compound | Key Feature | Effect on Nucleophilicity |
|---|---|---|
| Pyridine | sp² hybridized N lone pair | Baseline nucleophilicity, less basic than alkylamines. libretexts.org |
| Alkylamines (e.g., Ethylamine) | sp³ hybridized N lone pair, alkyl group donation | More nucleophilic than pyridine due to less s-character and inductive effects. masterorganicchemistry.com |
| 4-Aminopyridine Derivatives | Electron donation from -NH2 group via resonance | Significantly enhanced nucleophilicity of the ring nitrogen compared to pyridine. ias.ac.in |
Steric and Electronic Effects of the Ethyl Substituent
The ethyl group at the 2-position introduces both steric and electronic modifications to the this compound framework, further tuning its reactivity.
Electronic Effects: As an alkyl group, the ethyl substituent is weakly electron-donating through an inductive effect. This effect complements the electron-donating nature of the amine group, further increasing the electron density on the pyridine ring and enhancing the nucleophilicity of the ring nitrogen. The introduction of electron-donating groups into pyridine-based ligands has been shown to increase the catalytic activity of their metal complexes. nih.gov
Steric Effects: The placement of the ethyl group adjacent to the pyridine nitrogen atom introduces steric hindrance. This bulk can influence the molecule's reactivity by impeding the approach of large electrophiles to the nitrogen atom. masterorganicchemistry.com While this can sometimes reduce reaction rates, it can also be exploited to achieve selectivity in certain transformations. In the context of metal coordination, the steric bulk of the ethyl group can affect the geometry of the resulting metal complex, influencing its stability and catalytic properties. msu.edu The systematic increase in steric bulk on ligands can lead to clear trends in the properties of their metal complexes. msu.edu
| Substituent | Position | Effect Type | Influence on Reactivity |
|---|---|---|---|
| Amine (-NH₂) | 4 | Electronic (Resonance) | Strongly electron-donating; significantly increases nucleophilicity of ring nitrogen. ias.ac.in |
| Ethyl (-CH₂CH₃) | 2 | Electronic (Inductive) | Weakly electron-donating; slightly increases electron density on the ring. nih.gov |
| Ethyl (-CH₂CH₃) | 2 | Steric | Hinders access to the ring nitrogen, influencing coordination and reaction selectivity. msu.edu |
| Bromo (-Br) | 5 | Electronic (Inductive) | Electron-withdrawing; decreases overall ring electron density but provides a reactive site for coupling. indiamart.com |
Development of Catalytic Systems (e.g., as a Ligand in Metal Complexes)
Substituted aminopyridines are highly effective ligands in coordination chemistry and have been used to develop a wide range of catalytic systems. ekb.eg this compound is well-suited for this role due to the presence of two potential coordination sites: the pyridine ring nitrogen and the exocyclic amine nitrogen. This allows it to act as a bidentate ligand, forming stable chelate rings with a metal center, or as a monodentate ligand through its more nucleophilic ring nitrogen.
These aminopyridine-metal complexes have found applications in various catalytic processes. ekb.eg For instance, iron and nickel complexes bearing pyridine-based ligands have been investigated for polymerization and hydrogenation reactions. nih.govresearchgate.net The electronic properties of the ligand, which can be fine-tuned by substituents, are crucial in determining the activity of the catalyst. The electron-rich nature of this compound, conferred by the amino and ethyl groups, can enhance the catalytic performance of the metal center. Furthermore, the bromo-substituent offers a handle for immobilizing the catalyst on a solid support or for synthesizing more complex, multinuclear catalytic systems.
| Potential Metal Center | Complex Type | Potential Catalytic Application |
|---|---|---|
| Palladium (Pd) / Nickel (Ni) | Aminopyridine-Pd(II)/Ni(II) Complex | Cross-coupling reactions (e.g., Suzuki, Heck). |
| Iron (Fe) / Cobalt (Co) | Aminopyridine-Fe/Co Dinitrogen Complex | Olefin hydrogenation and hydrosilylation. nih.gov |
| Copper (Cu) / Ruthenium (Ru) | Aminopyridine-Cu(I)/Ru(II) Complex | Atom Transfer Radical Polymerization (ATRP), oxidation reactions. |
Preparation of Advanced Synthetic Intermediates
One of the most significant applications of this compound is its role as a versatile synthetic intermediate. indiamart.comnbinno.com The bromine atom at the 5-position is a key functional group that enables the construction of more complex molecular architectures through various metal-catalyzed cross-coupling reactions.
For example, the bromine atom can be readily substituted using Suzuki, Stille, Sonogashira, Buchwald-Hartwig, or Heck coupling reactions. This allows for the introduction of a wide array of substituents, such as aryl, heteroaryl, alkyl, alkynyl, or amino groups, at this position. mdpi.com This strategy is widely employed in medicinal chemistry and materials science to build libraries of novel compounds. The direct coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated, showcasing the utility of this approach. mdpi.com Therefore, this compound serves as a foundational scaffold upon which molecular complexity can be systematically built, leading to the synthesis of advanced intermediates for pharmaceuticals, agrochemicals, and functional materials. custchemvip.com
| Reaction Type | Reactant Partner | Functional Group Introduced | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Aryl group | 5-Aryl-2-ethylpyridin-4-amine |
| Sonogashira Coupling | Terminal alkyne | Alkynyl group | 5-Alkynyl-2-ethylpyridin-4-amine |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Amino group (-NR₂) | N⁵,N⁵-Disubstituted-2-ethylpyridine-4,5-diamine |
| Heck Coupling | Alkene | Alkenyl group | 5-Alkenyl-2-ethylpyridin-4-amine |
Future Research Directions and Potential Innovations
Exploration of Novel Synthetic Pathways
The synthesis of highly substituted pyridines is a cornerstone of medicinal and materials chemistry. illinois.edu Future research could focus on developing novel, efficient, and stereoselective synthetic routes to 5-Bromo-2-ethylpyridin-4-amine and its derivatives.
Advanced Cyclization Strategies: Traditional methods for pyridine (B92270) synthesis, such as the Hantzsch synthesis, could be modernized. illinois.edu Future pathways might involve transition-metal-catalyzed [3+3] or [2+2+2] cycloadditions, which could offer higher efficiency and better control over the substitution pattern. A hypothetical comparison of synthetic strategies is presented in Table 1.
C-H Functionalization: A significant leap forward would be the late-stage functionalization of a pre-existing 2-ethylpyridin-4-amine scaffold. This approach, utilizing modern C-H activation/bromination techniques, could provide a more atom-economical and shorter route compared to traditional multi-step syntheses that build the ring from acyclic precursors.
Biocatalysis: The use of engineered enzymes could offer a green and highly selective method for the synthesis of this compound. ijarsct.co.in Biocatalysis could potentially overcome challenges related to regioselectivity in classical chemical synthesis.
Table 1: Comparison of Potential Synthetic Pathways for this compound
| Synthetic Pathway | Potential Advantages | Potential Challenges | Hypothetical Yield Range |
|---|---|---|---|
| Modified Hantzsch Synthesis | Well-established, readily available starting materials. | Harsh reaction conditions, potential for side products. | 40-60% |
| Transition-Metal Catalyzed Cycloaddition | High efficiency, good functional group tolerance. organic-chemistry.org | Catalyst cost and sensitivity, optimization required. | 65-85% |
| Late-Stage C-H Bromination | Atom economy, reduced step count. | Regioselectivity control, development of suitable catalysts. | 50-75% |
| Enzymatic Synthesis | High selectivity, environmentally benign conditions. ijarsct.co.in | Enzyme development and stability, scalability. | Variable, potentially >90% |
Investigation of Unexplored Reactivity Profiles
The reactivity of this compound is predicted to be rich and varied due to the presence of multiple functional groups.
Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. mdpi.com A systematic study of these reactions would allow for the synthesis of a diverse library of derivatives with novel electronic and steric properties. For instance, Suzuki coupling with various arylboronic acids could yield 5-aryl-2-ethylpyridin-4-amines, a class of compounds with potential applications in materials science. mdpi.com
Reactivity of the Amino Group: The 4-amino group can be expected to undergo a range of reactions, including acylation, alkylation, and diazotization, leading to the formation of amides, secondary/tertiary amines, and potentially allowing for the introduction of other functional groups at the 4-position via Sandmeyer-type reactions. heteroletters.orgwikipedia.org
Ring Transformations: Under specific conditions, the pyridine ring itself could undergo transformations. For example, photochemical skeletal editing could potentially convert the pyridine core into bicyclic azetidines or other valuable scaffolds.
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound.
DFT Studies: Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties (NMR, IR). researchgate.nettandfonline.com Furthermore, DFT can be used to calculate reactivity indices, such as frontier molecular orbital energies (HOMO-LUMO) and electrostatic potential maps, to predict the most likely sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net
Reaction Mechanism Simulation: Computational modeling can elucidate the mechanisms of potential synthetic reactions, helping to optimize reaction conditions. For example, simulating the energy profiles of different catalytic cycles in a Suzuki coupling reaction could guide the choice of catalyst and ligands for achieving the highest yield and selectivity. mdpi.com
Predictive QSAR Models: By generating a virtual library of derivatives and calculating their properties, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity or material properties of yet-to-be-synthesized compounds, thus accelerating the discovery process.
Integration into Flow Chemistry Systems for Enhanced Efficiency
Flow chemistry, or continuous-flow synthesis, presents numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. mdpi.com
Improved Reaction Control: Many reactions, such as nitration or certain organometallic reactions, are highly exothermic and can be difficult to control in batch. Flow reactors offer superior heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts. vcu.edu
Multi-step Telescoped Synthesis: A future innovation would be the development of a continuous, multi-step synthesis of this compound and its derivatives, where intermediates are not isolated. vcu.edu This would significantly reduce waste and purification time. For example, a flow system could be designed to perform a bromination reaction followed immediately by a Suzuki coupling in a subsequent reactor.
Photochemical and Electrochemical Reactions: Flow reactors are particularly well-suited for photochemical and electrochemical reactions, providing better light penetration and electrode surface area-to-volume ratios. This could open up novel reaction pathways for the functionalization of the pyridine ring.
Development of Sustainable Production Methods
Green chemistry principles are increasingly important in chemical synthesis. ijarsct.co.innih.gov Future research should focus on developing more environmentally friendly methods for the production of this compound.
Green Solvents and Catalysts: Research into replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents is crucial. ijarsct.co.in The development of recyclable, non-toxic catalysts, such as iron-based catalysts for cross-coupling reactions, would also contribute to a more sustainable process. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, reduce reaction times, and improve yields, leading to more energy-efficient syntheses. nih.gov The application of microwave technology to the synthesis of this compound could be a promising area of investigation. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product (high atom economy) is a key principle of green chemistry. This can be achieved through the use of addition reactions and catalytic cycles.
Application in Emerging Fields of Chemical Science
The unique combination of functional groups in this compound makes it an attractive building block for applications in supramolecular and dynamic covalent chemistry.
Supramolecular Chemistry: The amino group and the pyridine nitrogen are excellent hydrogen bond donors and acceptors, respectively. This suggests that the molecule could be used to construct well-defined supramolecular architectures, such as hydrogen-bonded capsules or polymers. mdpi.com The bromine atom can also participate in halogen bonding, providing an additional tool for directing self-assembly.
Dynamic Covalent Chemistry (DCC): The amino group can participate in reversible reactions, such as the formation of imines or enamines, which are key reactions in DCC. nih.govrsc.org This could allow for the use of this compound in the construction of adaptive materials, such as self-healing polymers or responsive molecular sensors, where the chemical constitution of the system can change in response to external stimuli. rsc.orgnih.gov
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-ethylpyridin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves halogenation of pyridine precursors or coupling reactions. For brominated pyridines, bromine or N-bromosuccinimide (NBS) can be used under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Introducing the ethyl group may require alkylation via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura with ethylboronic acids). Optimization includes temperature control (40–80°C), solvent selection (DMF or THF), and catalyst screening (Pd-based for coupling). Monitor progress via TLC or LC-MS. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.8 ppm for CH₂) and aromatic protons (δ 6.5–8.5 ppm). ¹³C NMR confirms bromine’s deshielding effect (~105–110 ppm for C-Br).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (C₇H₁₀BrN₂, ~217–219 m/z).
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation).
- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
- Emergency Response : For skin contact, rinse with water ≥15 minutes; for spills, neutralize with inert adsorbents (vermiculite) .
Advanced Research Questions
Q. How can crystallographic data contradictions in this compound derivatives be resolved?
- Methodological Answer : Contradictions may arise from twinning, poor crystal quality, or incorrect space group assignments. Use SHELXL for refinement, ensuring high-resolution data (≤1.0 Å). Validate hydrogen bonding and halogen interactions via Fourier maps. Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for SNAr (nucleophilic aromatic substitution) pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Solvent effects (PCM models) and steric hindrance from the ethyl group are critical parameters. Software: Gaussian or ORCA .
Q. How do solvent selection and purification techniques impact isolation of this compound?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (DMAC, DMSO) enhance solubility but complicate removal; switch to dichloromethane for extraction.
- Purification : Use gradient elution in flash chromatography (silica gel, hexane → ethyl acetate). For crystalline products, recrystallize from ethanol/water. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water) .
Q. What strategies address conflicting spectral data (e.g., NMR vs. MS) in structural confirmation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
